Cas no 173900-45-3 (3-chloro-4-hydroxy-5-methylbenzonitrile)
3-chloro-4-hydroxy-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-chloro-4-hydroxy-5-methyl-
- 3-chloro-4-hydroxy-5-methyl-benzonitrile
- 3-Chloro-5-methyl-4-hydroxybenzonitrile
- 3-chloro-4-hydroxy-5-methylbenzonitrile
- 3-Chloro-5-methyl-4-hydro...
- 4-Hydroxy-3-chloro-5-methylbenzonitrile
- A811582
- YGA90045
- 173900-45-3
- AKOS006290006
- PB11866
- W-206057
- MFCD08689583
- SCHEMBL1175832
- AS-32998
- LCZDCHYPSLUZID-UHFFFAOYSA-N
- CS-0051415
- DTXSID60597623
- FT-0684610
- 3-chloranyl-5-methyl-4-oxidanyl-benzenecarbonitrile
- DB-331191
-
- MDL: MFCD08689583
- Inchi: 1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
- InChI Key: LCZDCHYPSLUZID-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(C)=C1O
Computed Properties
- Exact Mass: 167.01400
- Monoisotopic Mass: 167.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44Ų
Experimental Properties
- PSA: 44.02000
- LogP: 2.22568
3-chloro-4-hydroxy-5-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-chloro-4-hydroxy-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C585748-50mg |
3-Chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C585748-100mg |
3-Chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C585748-500mg |
3-Chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 500mg |
$ 95.00 | 2022-06-06 | ||
| Chemenu | CM105417-10g |
3-chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 95+% | 10g |
$275 | 2021-06-17 | |
| Chemenu | CM105417-25g |
3-chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 95+% | 25g |
$495 | 2021-06-17 | |
| eNovation Chemicals LLC | D493926-10G |
3-chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 97% | 10g |
$130 | 2024-05-23 | |
| eNovation Chemicals LLC | D493926-25G |
3-chloro-4-hydroxy-5-methylbenzonitrile |
173900-45-3 | 97% | 25g |
$235 | 2024-05-23 | |
| Apollo Scientific | OR929667-1g |
3-Chloro-5-methyl-4-hydroxybenzonitrile |
173900-45-3 | 98% | 1g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR929667-5g |
3-Chloro-5-methyl-4-hydroxybenzonitrile |
173900-45-3 | 98% | 5g |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR929667-10g |
3-Chloro-5-methyl-4-hydroxybenzonitrile |
173900-45-3 | 98% | 10g |
£310.00 | 2025-02-20 |
3-chloro-4-hydroxy-5-methylbenzonitrile Suppliers
3-chloro-4-hydroxy-5-methylbenzonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-chloro-4-hydroxy-5-methylbenzonitrile
Professional Introduction to 3-chloro-4-hydroxy-5-methylbenzonitrile (CAS No. 173900-45-3)
3-chloro-4-hydroxy-5-methylbenzonitrile, a compound with the chemical formula C₇H₅ClNO₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 173900-45-3, has garnered attention due to its versatile applications in synthetic chemistry and its role in the development of novel bioactive molecules.
The structural features of 3-chloro-4-hydroxy-5-methylbenzonitrile make it a valuable building block for constructing more complex molecular architectures. The presence of both chloro and hydroxyl substituents on the benzene ring, along with a cyano group at the third position, provides multiple sites for further functionalization. This flexibility has been exploited in various synthetic pathways, enabling the creation of diverse pharmacophores.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzonitrile derivatives. The compound 3-chloro-4-hydroxy-5-methylbenzonitrile has been investigated for its possible role in modulating biological pathways associated with inflammation and oxidative stress. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further therapeutic development.
The synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile typically involves multi-step organic reactions, starting from commercially available precursors. The chlorination and hydroxylation steps are critical and often require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these transformations, allowing for more sustainable production processes.
One of the most compelling aspects of 3-chloro-4-hydroxy-5-methylbenzonitrile is its utility in drug discovery programs. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the chloro and hydroxyl positions have been shown to fine-tune pharmacokinetic properties, improving drug-like characteristics such as solubility and metabolic stability.
The role of computational chemistry in optimizing derivatives of 3-chloro-4-hydroxy-5-methylbenzonitrile cannot be overstated. Molecular modeling techniques have enabled scientists to predict the behavior of these compounds in biological systems before experimental validation. This approach has accelerated the drug discovery process, reducing the time and resources required to identify lead compounds.
Recent breakthroughs in green chemistry have also influenced the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile. The adoption of solvent-free reactions and microwave-assisted synthesis has minimized waste generation and energy consumption. These environmentally friendly methods align with global efforts to promote sustainable practices in chemical manufacturing.
The compound's potential extends beyond pharmaceutical applications. It has been explored as a precursor in the synthesis of advanced materials, including organic semiconductors and liquid crystals. The electron-withdrawing nature of the cyano group enhances electronic properties, making it valuable for developing next-generation electronic devices.
Future research directions for 3-chloro-4-hydroxy-5-methylbenzonitrile include expanding its scope in medicinal chemistry and materials science. Investigating novel synthetic routes and exploring its interactions with biological targets will continue to drive innovation in this field. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible applications that benefit society.
In conclusion, 3-chloro-4-hydroxy-5-methylbenzonitrile (CAS No. 173900-45-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop new drugs and materials. As our understanding of its properties continues to grow, so too will its applications across multiple industries.
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